molecular formula C11H16BrN3 B2809030 5-Bromo-2-(4-methylpiperazin-1-yl)aniline CAS No. 885461-06-3

5-Bromo-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B2809030
CAS No.: 885461-06-3
M. Wt: 270.174
InChI Key: QRSKVMNMLVQJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular weight of 343.09 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and a methylpiperazinyl group attached to an aniline group . The InChI code for this compound is 1S/C11H16BrN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 343.09 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it has been involved in the synthesis of quinazolin-4-(3H)-ones, which show potential as H1-antihistaminic agents (Alagarsamy & Parthiban, 2014).
  • Role in Kinase Inhibitor Synthesis : This compound has been used in the synthesis of kinase inhibitors like Nintedanib and Hesperadin, showcasing its importance in the development of targeted therapeutic agents (Marek et al., 2021).

Potential Pharmacological Activities

  • Antidepressant Properties : Research indicates potential antidepressant properties, as seen in studies involving unsymmetrical ureas with 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism (Matzen et al., 2000).
  • Antipsychotic Activity : Derivatives of this compound, such as thieno[2,3-b][1,5]benzoxazepine derivatives, have shown promising antipsychotic activity, highlighting its potential use in mental health treatment (Kohara et al., 2002).

Chemical Analysis and Characterization

  • Spectroscopic and Electrochemical Studies : The compound has been used in studies focusing on the spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes, contributing to a deeper understanding of its chemical behavior (Amudha et al., 1999).

Role in Radiosynthesis

  • Radiofluorination Studies : It has been involved in the radiosynthesis of fluoropyridines, which is significant for the development of radio-labeled compounds for medical imaging (Pauton et al., 2019).

Bioactivity Studies

  • Antimicrobial and Anti-Inflammatory Activities : Compounds synthesized from 5-Bromo-2-(4-methylpiperazin-1-yl)aniline have demonstrated notable antibacterial, antifungal, and anti-inflammatory activities (Bhat et al., 2011).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for the research and application of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline are not available from the web search results, it is part of a comprehensive catalog of life science products provided by American Elements . This suggests potential uses in a variety of scientific and industrial applications.

Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKVMNMLVQJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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